molecular formula C11H12BrN3O2S B3031215 4-(2-Bromophenyl)-N,N-dimethylimidazole-1-sulfonamide CAS No. 2006277-15-0

4-(2-Bromophenyl)-N,N-dimethylimidazole-1-sulfonamide

Cat. No.: B3031215
CAS No.: 2006277-15-0
M. Wt: 330.20
InChI Key: UBLQJVFXKYZCCM-UHFFFAOYSA-N
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Description

4-(2-Bromophenyl)-N,N-dimethylimidazole-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a bromophenyl group attached to an imidazole ring, which is further substituted with a dimethylsulfonamide group

Preparation Methods

The synthesis of 4-(2-Bromophenyl)-N,N-dimethylimidazole-1-sulfonamide typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.

    Bromination: The imidazole ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromophenyl group.

    Sulfonamide formation: The brominated imidazole is reacted with dimethylamine and sulfuryl chloride to form the sulfonamide group.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

4-(2-Bromophenyl)-N,N-dimethylimidazole-1-sulfonamide can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and reduction: The sulfonamide group can be oxidized to sulfone or reduced to sulfide using specific reagents.

    Coupling reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2-Bromophenyl)-N,N-dimethylimidazole-1-sulfonamide has several scientific research applications:

    Medicinal chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and pathways in pathogens and cancer cells.

    Material science: The compound can be used in the synthesis of advanced materials with specific electronic and optical properties.

    Biological research: It serves as a tool compound to study the role of sulfonamides in biological systems and their interactions with proteins and other biomolecules.

Mechanism of Action

The mechanism of action of 4-(2-Bromophenyl)-N,N-dimethylimidazole-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group enhances its binding affinity to these targets, while the sulfonamide group can form hydrogen bonds and other interactions. This compound can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation, leading to reduced biological activity.

Comparison with Similar Compounds

Similar compounds to 4-(2-Bromophenyl)-N,N-dimethylimidazole-1-sulfonamide include other sulfonamides and bromophenyl derivatives. For example:

    4-(4-Bromophenyl)-N,N-dimethylimidazole-1-sulfonamide: Similar structure but with the bromine atom in a different position.

    N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a thiazole ring instead of an imidazole ring.

    2-(4-Bromophenyl)quinoxaline: Features a quinoxaline ring system.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

4-(2-bromophenyl)-N,N-dimethylimidazole-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O2S/c1-14(2)18(16,17)15-7-11(13-8-15)9-5-3-4-6-10(9)12/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLQJVFXKYZCCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1C=C(N=C1)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401187295
Record name 1H-Imidazole-1-sulfonamide, 4-(2-bromophenyl)-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401187295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2006277-15-0
Record name 1H-Imidazole-1-sulfonamide, 4-(2-bromophenyl)-N,N-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2006277-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole-1-sulfonamide, 4-(2-bromophenyl)-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401187295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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